molecular formula C20H24N2O6S B3957081 [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate

Cat. No.: B3957081
M. Wt: 420.5 g/mol
InChI Key: YBQCHRCSVYWTNN-UHFFFAOYSA-N
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Description

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bulky tert-butyl groups, a cyclohexa-2,5-dien-1-ylidene moiety, and a nitrobenzenesulfonate group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and 4-nitrobenzenesulfonyl chloride.

    Formation of Intermediate: The 3,5-ditert-butyl-4-hydroxybenzaldehyde is reacted with an amine to form the corresponding imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the cyclohexa-2,5-dien-1-ylidene structure.

    Sulfonation: Finally, the cyclized product is treated with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s bulky tert-butyl groups and electron-withdrawing nitrobenzenesulfonate group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate is unique due to its combination of structural features, including the presence of both tert-butyl groups and a nitrobenzenesulfonate moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-19(2,3)16-11-13(12-17(18(16)23)20(4,5)6)21-28-29(26,27)15-9-7-14(8-10-15)22(24)25/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQCHRCSVYWTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate
Reactant of Route 2
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate
Reactant of Route 3
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate
Reactant of Route 5
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate
Reactant of Route 6
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate

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